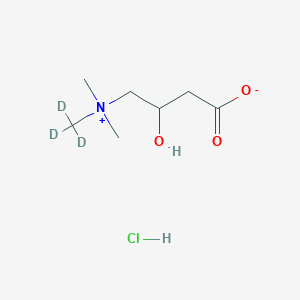

D,L-Carnitine-d3 Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D,L-Carnitine-d3 Chloride: is a deuterated form of carnitine, which is a quaternary ammonium compound involved in the metabolism of fatty acids. This compound is used as an internal standard for the quantification of carnitine in various biological samples . It is a stable isotope-labeled compound, which means it contains deuterium atoms, making it useful in mass spectrometry and other analytical techniques .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D,L-Carnitine-d3 Chloride involves the incorporation of deuterium atoms into the carnitine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated trimethylamine with a deuterated precursor of carnitine, followed by the addition of hydrochloric acid to form the chloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography to remove any impurities .

Análisis De Reacciones Químicas

Oxidation Reactions

D,L-Carnitine-d3 Chloride undergoes oxidation under controlled conditions, primarily targeting its hydroxyl or ester functional groups. Key findings include:

| Reaction | Reagent/Conditions | Product | References |

|---|---|---|---|

| Hydroxyl group oxidation | KMnO₄ (acidic or neutral pH) | 3-Keto-D,L-carnitine-d3 chloride | |

| Ester group oxidation | H₂O₂ (aqueous, 25–50°C) | Isovaleryl carboxylic acid |

-

Mechanism : The oxidation of the hydroxyl group involves the formation of a ketone intermediate, while ester oxidation yields carboxylic acids. The deuterium label remains intact during these processes, enabling isotopic tracing.

Reduction Reactions

Reduction reactions are employed to modify the compound’s functional groups for synthetic or analytical purposes:

| Reaction | Reagent/Conditions | Product | References |

|---|---|---|---|

| Ester reduction | NaBH₄ (methanol, 0–5°C) | Isovaleryl alcohol derivative | |

| Ketone reduction | LiAlH₄ (THF, reflux) | Secondary alcohol |

-

Applications : Reduction of the ester group facilitates the synthesis of deuterated alcohols for metabolic pathway studies.

Substitution Reactions

Substitution reactions are central to its synthesis and functionalization:

-

Synthetic Utility : Demethylation and subsequent alkylation with deuterated iodomethane ensure high isotopic purity (≥99% atom D) .

Biochemical Pathways

This compound plays a pivotal role in fatty acid metabolism and microbial interactions:

Fatty Acid Transport

-

Facilitates mitochondrial uptake of long-chain fatty acids via the carnitine shuttle system. The deuterium label allows precise tracking using mass spectrometry .

Gut Microbial Metabolism

-

In vivo studies show microbial conversion to γ-butyrobetaine-d3 (γBB-d3) and trimethylamine-N-oxide (TMAO), linked to cardiovascular risk .

-

Key Data :

Stability and Isotope Effects

The deuterium label does not significantly alter reactivity compared to non-deuterated carnitine, but enhances analytical detection:

Aplicaciones Científicas De Investigación

Chemistry: D,L-Carnitine-d3 Chloride is used as an internal standard in mass spectrometry for the quantification of carnitine and its derivatives in various samples. This helps in accurate measurement and analysis of carnitine levels in biological and environmental samples .

Biology: In biological research, this compound is used to study the metabolism of fatty acids and the role of carnitine in cellular processes. It is also used in studies related to mitochondrial function and energy production .

Medicine: In medical research, this compound is used to investigate carnitine deficiencies and related metabolic disorders. It is also used in clinical studies to monitor carnitine levels in patients undergoing treatment for various conditions .

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of carnitine-based supplements and medications. It is also used in the production of deuterated compounds for research and development purposes .

Mecanismo De Acción

D,L-Carnitine-d3 Chloride functions by facilitating the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The deuterium atoms in the compound do not alter its biological activity but make it useful for tracing and quantification in analytical studies . The molecular targets include carnitine transporters and enzymes involved in fatty acid metabolism .

Comparación Con Compuestos Similares

L-Carnitine-d3 Chloride: A deuterated form of L-carnitine, used for similar purposes in analytical studies.

Decanoyl-L-Carnitine-d3 Chloride: A deuterated form of decanoyl-L-carnitine, used as an internal standard for the quantification of decanoyl-L-carnitine.

Valeryl-L-Carnitine-d3 Chloride: A deuterated form of valeryl-L-carnitine, used for the quantification of valeryl-L-carnitine.

Uniqueness: D,L-Carnitine-d3 Chloride is unique due to its ability to serve as an internal standard for both D- and L- forms of carnitine, making it versatile for various analytical applications. Its deuterated nature enhances its stability and accuracy in mass spectrometry .

Actividad Biológica

D,L-Carnitine-d3 Chloride, a deuterated form of carnitine, serves as a vital compound in metabolic research, particularly in the study of fatty acid metabolism and mitochondrial function. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Overview of this compound

This compound is a stable isotope-labeled compound used primarily as an internal standard in mass spectrometry. Its deuterium labeling allows researchers to accurately trace and quantify carnitine and its derivatives in biological samples, enhancing the understanding of carnitine metabolism and its implications in health and disease .

This compound facilitates the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The presence of deuterium does not alter its biological activity but provides a means for tracing metabolic pathways involving carnitine .

Biological Functions

Fatty Acid Metabolism:

- This compound plays a crucial role in the oxidation of fatty acids by transporting them into mitochondria.

- It is involved in energy production and lipid metabolism, which are essential for maintaining cellular functions.

Studies on Gut Microbiome Interaction:

- Research indicates that L-carnitine can influence gut microbiota, leading to the production of metabolites such as γ-butyrobetaine (γBB) through microbial fermentation .

- In experiments with conventional mice, ingestion of L-carnitine resulted in significant plasma levels of d3-γBB, confirming its role as a precursor for gut microbial metabolism .

Table 1: Summary of Key Studies Involving this compound

Case Studies

-

Carnitine Deficiency and Metabolic Disorders:

- Clinical studies have utilized this compound to investigate carnitine deficiencies, particularly in patients with metabolic disorders. Monitoring carnitine levels has proven essential for assessing treatment efficacy .

- Impact on Lipid Profiles:

Applications

Pharmaceutical Research:

- This compound is extensively used in pharmaceutical development for quality control and formulation of carnitine-based supplements.

- Its isotopic labeling is crucial for ensuring accurate measurements during drug development processes.

Clinical Monitoring:

- The compound aids in monitoring carnitine levels in patients undergoing treatments for various conditions, providing insights into metabolic health.

Propiedades

IUPAC Name |

4-[dimethyl(trideuteriomethyl)azaniumyl]-3-hydroxybutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)CC(CC(=O)[O-])O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.